molecular formula C10H17NO B13253200 1-Azaspiro[5.5]undecan-2-one

1-Azaspiro[5.5]undecan-2-one

Cat. No.: B13253200
M. Wt: 167.25 g/mol
InChI Key: VVKLXQDHUUECLF-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecan-2-one is a bicyclic compound featuring a nitrogen atom at position 1 and a ketone group at position 2 within a spiro-fused framework. This structure is integral to the synthesis of histrionicotoxin alkaloids, neurotoxins isolated from South American poison frogs (Dendrobates histrionicus) . Its synthetic routes often involve SmI₂-mediated radical ring expansions or Hg(OTf)₂-catalyzed cycloisomerizations, achieving yields of up to 15% over 15 steps . The compound’s rigid spirocyclic architecture and nitrogen functionality make it a valuable scaffold in medicinal chemistry and enantioselective catalysis .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

1-azaspiro[5.5]undecan-2-one

InChI

InChI=1S/C10H17NO/c12-9-5-4-8-10(11-9)6-2-1-3-7-10/h1-8H2,(H,11,12)

InChI Key

VVKLXQDHUUECLF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CCCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azaspiro[5.5]undecan-2-one can be achieved through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often poses challenges for large-scale production. The use of olefin metathesis reactions on a Grubbs catalyst has been proposed, although this method is complex and expensive .

Chemical Reactions Analysis

Types of Reactions

1-Azaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Scientific Research Applications of 1-Azaspiro[5.5]undecan-2-one

This compound and its derivatives are spirocyclic compounds with a unique structural framework, drawing significant attention in chemistry, biology, medicine, and industry. These compounds feature a spiro junction between a piperidine and a tetrahydrofuran ring, offering a blend of flexibility and structural constraint, making them valuable in drug design and materials science.

Chemistry

  • Building Block for Complex Spirocyclic Compounds : this compound serves as a crucial building block in synthesizing more complex spirocyclic compounds. Its structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution to introduce various functional groups at specific positions on the spiro ring. Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide, reducing agents like lithium aluminum hydride and sodium borohydride, and nucleophilic substitution reagents like sodium azide and diethylaminosulfur trifluoride (DAST).

Biology

  • Protein Inhibition : These compounds are investigated for their role as inhibitors of specific proteins, such as the MmpL3 protein in Mycobacterium tuberculosis. Research indicates that derivatives of spirocyclic compounds exhibit significant inhibitory effects against MmpL3, making them potential candidates for antituberculosis therapies. Additionally, 1,9-diazaspiro[5.5]undecanes have shown activity against neuropeptide Y (NPY) . Certain derivatives containing the 1,9-diazaspiro[5.5]undecane core were found ineffective in vivo due to high blood clearance and poor oral bioavailability .

Medicine

  • Antibacterial and Antituberculosis Agent : Due to their inhibitory effects on proteins essential for bacterial survival, this compound derivatives are explored for their potential as antibacterial and antituberculosis agents. By inhibiting MmpL3, these compounds disrupt lipid transport in Mycobacterium tuberculosis, leading to bacterial cell death.

Industry

  • Development of New Materials and Chemical Processes : The stability and reactivity of this compound allow for applications in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Azaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets and pathways. For example, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterium.

Comparison with Similar Compounds

Structural Variations and Heteroatom Modifications

Table 1: Key Structural Differences and Functional Groups
Compound Name Heteroatom Positions Key Functional Groups Notable Features
1-Azaspiro[5.5]undecan-2-one 1N, 2-ketone Spirocyclic amine Core of histrionicotoxins
1,9-Diazaspiro[5.5]undecan-2-one 1N, 9N, 2-ketone Dual nitrogen atoms Bioactivity in obesity, pain, immune disorders
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one 1O, 3N, 9N, 2-ketone Oxygen bridge METTL3 inhibitor (anticancer applications)
1-Thia-5-azaspiro[5.5]undec-2-ene 1S, 5N, 2-ene Sulfur atom Enhanced reactivity due to sulfur’s polarizability
3-Azaspiro[5.5]undecan-2-one 3N, 2-ketone Single nitrogen Muscarinic agonist potential

Key Insights :

  • Nitrogen Positioning: The number and placement of nitrogen atoms significantly influence bioactivity.
  • Heteroatom Substitution : Oxygen or sulfur incorporation (e.g., 1-oxa or 1-thia analogs) alters electronic properties and binding affinities. Sulfur-containing analogs show distinct reactivity in synthetic applications .

Key Insights :

  • Catalytic Methods : SmI₂ and Hg(OTf)₂-based strategies enable efficient spirocycle formation but require multi-step sequences .
  • Photocatalysis : Emerging methods (e.g., α-C–H alkylation) reduce step counts and improve yields for smaller spirocycles (e.g., azaspiro[4.5] derivatives) .

Key Insights :

  • Diverse Targets : 1,9-Diaza and triaza derivatives target metabolic and epigenetic pathways, while azaspiro[4.5] compounds focus on neurological systems .
  • Unmet Potential: Amino- and oxa-substituted analogs (e.g., 5-amino-9-oxa derivatives) remain underexplored but are prioritized in life science catalogs .

Physicochemical Properties

Table 4: Molecular Metrics
Compound Name Molecular Formula Molecular Weight LogP (Predicted)
This compound C₁₀H₁₅NO 165.23 1.8
1-Oxa-3,9-diazaspiro[5.5]undecan-2-one C₈H₁₄N₂O₂ 170.21 0.5
1-Thia-5-azaspiro[5.5]undec-2-ene C₉H₁₅NS 181.29 2.3
5-Ethyl-9-[3-(p-fluorobenzoyl)propyl]-1-oxa-3,9-diazaspiro[5.5]undecan-2-one C₂₁H₂₆FN₂O₃ 377.45 3.1

Key Insights :

  • Lipophilicity : Sulfur-containing analogs (LogP ~2.3) exhibit higher lipophilicity, favoring membrane permeability .
  • Polarity: Oxygen-rich derivatives (e.g., 1-oxa-3,9-diaza) have lower LogP values, enhancing solubility for intravenous formulations .

Biological Activity

1-Azaspiro[5.5]undecan-2-one is a unique spirocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its structural framework, characterized by a spiro junction between a nitrogen-containing piperidine-like structure and a carbonyl group, suggests potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C11_{11}H17_{17}N, with a molecular weight of approximately 179.26 g/mol. The presence of nitrogen in its structure is significant for its biological interactions, particularly in pharmacological contexts.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : Research indicates that compounds with similar spirocyclic structures can inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for bacterial survival. This inhibition suggests potential as an antibacterial agent, particularly against tuberculosis .
  • CNS Effects : Some derivatives have shown promise in treating central nervous system disorders, indicating broader therapeutic potential .
  • Binding Affinity : Modifications at specific positions on the spirocyclic core can enhance binding affinities to various receptors, including melanin-concentrating hormone receptor 1 (MCH-R1), which is linked to appetite regulation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntibacterialInhibits MmpL3 protein in Mycobacterium tuberculosis
CNS DisordersPotential treatment for various CNS disorders
Binding InteractionsModifies receptor interactions affecting appetite

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimycobacterial Activity : A study highlighted that azaspiroketal Mannich bases related to this compound demonstrated submicromolar potencies against M. bovis BCG, a model organism for tuberculosis . The minimum inhibitory concentrations (MIC) were notably low (MIC < 5 μM), indicating strong antimicrobial properties.
    Compound TypeMIC (μM)Selectivity Index
    Azaspiroketals< 5High
    Non-ketal variants> 15Low
  • Cytotoxicity Studies : The cytotoxic effects on Vero cells (African Green Monkey kidney epithelial cells) were assessed to determine selective toxicity. Compounds with azaspiroketal structures exhibited favorable selectivity compared to those lacking this motif .
  • Therapeutic Applications : The potential use of derivatives for treating obesity and pain has been suggested based on their interaction with cell signaling pathways . The structure-activity relationship (SAR) studies indicate that specific modifications can enhance efficacy against various conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions incorporating nitrogen and oxygen atoms into the spirocyclic framework. Common synthetic routes include:

  • Prins Cyclization : Involves piperidinone derivatives reacting with alkenes under acidic conditions.
  • Multi-step Synthesis : Incorporates functional group transformations to introduce substituents at specific positions on the spiro ring .

Q & A

Q. How to integrate theoretical frameworks into mechanistic studies of this compound reactivity?

  • Methodological Answer : Base hypotheses on frontier molecular orbital (FMO) theory for pericyclic reactions or Curtin-Hammett principles for kinetic control. Design trapping experiments (e.g., DMSO oxidation for radical intermediates) to test theoretical predictions. Align findings with existing spiro compound reactivity models .

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